molecular formula C10H7BrFNO B1382669 4-Bromo-6-fluoro-8-methoxyquinoline CAS No. 1599231-35-2

4-Bromo-6-fluoro-8-methoxyquinoline

Cat. No. B1382669
CAS RN: 1599231-35-2
M. Wt: 256.07 g/mol
InChI Key: UMVWZBCGXMNYAX-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-8-methoxyquinoline is a chemical compound with the molecular formula C10H7BrFNO and a molecular weight of 256.07 g/mol .


Molecular Structure Analysis

The molecular structure of 4-Bromo-6-fluoro-8-methoxyquinoline consists of a quinoline core, which is a heterocyclic aromatic compound with a bicyclic structure. It has a bromine atom at the 4th position, a fluorine atom at the 6th position, and a methoxy group (-OCH3) at the 8th position .

Scientific Research Applications

Synthesis and Antimicrobial Applications

4-Bromo-6-fluoro-8-methoxyquinoline and its derivatives have been studied for their potential in antimicrobial drug discovery. A practical and scalable synthesis route for this compound has been developed, which is significant for the synthesis of antimicrobial drugs (Flagstad et al., 2014). Additionally, methods for regioselective bromination of methoxyquinolines, an important step in the synthesis of such compounds, have been described (Çakmak & Ökten, 2017).

Pharmaceutical Synthesis

The compound is also a key intermediate in the synthesis of certain pharmaceuticals. For instance, it has been utilized in the synthesis of a new type of anti-TB drug derivative, showcasing its importance in drug development (Sun Tie-min, 2009).

Chemical and Physical Properties

Studies have explored the chemical and physical properties of this compound and its derivatives. For example, research on the fluorescence of 6-methoxyquinoline provides insights into the behavior of similar compounds in different pH environments, which can be crucial for their application in various scientific and medical fields (Schulman et al., 1974).

Application in Chemosensors

Some derivatives of 4-Bromo-6-fluoro-8-methoxyquinoline have been studied for their use in chemosensors. For instance, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 selectively responds to Cd^2+ ions, highlighting its potential in detecting metal ions in various contexts (Prodi et al., 2001).

Molecular Conformation Studies

The compound's derivatives have also been studied for their molecular conformations. A comparative study with fluoro analogues has provided insights into the conformational features on halogen substitution, which is critical for understanding their interactions and stability in different applications (Choudhury et al., 2003).

Mechanism of Action

While the specific mechanism of action for 4-Bromo-6-fluoro-8-methoxyquinoline is not available, fluoroquinolones, a class of compounds that includes quinolines with a fluorine atom, act by inhibiting the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are essential for bacterial DNA replication .

properties

IUPAC Name

4-bromo-6-fluoro-8-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO/c1-14-9-5-6(12)4-7-8(11)2-3-13-10(7)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVWZBCGXMNYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C(C=CN=C12)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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